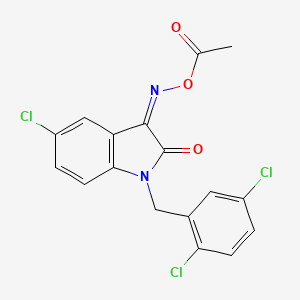
(Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one
Descripción general
Descripción
(Z)-3-(Acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one is a chemical compound that has been studied for its potential applications in medicinal and scientific research. This compound is a derivative of indolin-2-one and has a unique structure that contains both an imino group and an acetoxy group. It has been used in various studies to investigate its effects on biological systems and its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Anti-Metastatic Effects in Carcinoma Cells
LDN-57444 has been found to have anti-invasive effects in metastatic carcinoma cells . It inhibits the deubiquitinating (DUB) activity of ubiquitin C-terminal hydrolase L1 (UCH-L1), which plays a major pro-metastatic role in certain carcinomas . The inhibitor has been tested in cell lines from advanced oral squamous cell carcinoma (OSCC) and invasive nasopharyngeal (NP) cell lines expressing the major pro-metastatic gene product of Epstein–Barr virus (EBV) tumor virus, LMP1 .
Inhibition of UCH-L1 in Oocyte Maturation
LDN-57444 has been observed to hamper mouse oocyte maturation by regulating oxidative stress and mitochondrial function and reducing ERK1/2 expression . The introduction of UCH-L1 inhibitor LDN-57444 suppressed first polar body extrusion during mouse oocyte maturation .
Regulation of Oxidative Stress and Mitochondrial Function
The inhibition of UCH-L1 by LDN-57444 led to a notable increase in reactive oxygen species (ROS) level, conspicuous reduction in glutathione (GSH) content and mitochondrial membrane potential (MMP), and blockade of spindle body formation .
Down-Regulation of Extracellular Signal-Related Kinases (ERK1/2)
UCH-L1 inhibitor LDN-57444 suppressed mouse oocyte maturation by down-regulating extracellular signal-related kinases (ERK1/2) expression .
Inhibition of Ubiquitin Proteasome Activity
LDN-57444 is an inhibitor of ubiquitin C-terminal hydrolase-L1 (UCH-L1) activity . It causes cell death through the apoptosis pathway; increases levels of highly ubiquitinated proteins and decreases ubiquitin proteasome activity .
Study of Pathological Conditions
LDN-57444 is a useful tool to study UCH-L1 in different pathological conditions such as cancer and neurodegeneration .
Mecanismo De Acción
Target of Action
LDN-57444 primarily targets Ubiquitin C-terminal hydrolase L1 (UCH-L1) . UCH-L1 is a deubiquitinating enzyme involved in the removal of ubiquitin from proteins, thereby regulating protein degradation . LDN-57444 also suppresses the activity of UCH-L3 , another deubiquitinating enzyme .
Mode of Action
LDN-57444 acts as a reversible, competitive, and site-directed inhibitor of UCH-L1 . It binds to the active site of UCH-L1, preventing the enzyme from interacting with its substrates . This inhibition disrupts the normal function of UCH-L1, leading to an accumulation of ubiquitinated proteins .
Biochemical Pathways
The inhibition of UCH-L1 by LDN-57444 affects several biochemical pathways. It leads to an increase in reactive oxygen species (ROS) levels and a reduction in glutathione (GSH) content and mitochondrial membrane potential (MMP) . These changes can induce oxidative stress and attenuate mitochondrial function . Additionally, LDN-57444 inhibits the formation of the spindle body, a crucial component for cell division . It also down-regulates the expression of extracellular signal-related kinases (ERK1/2), which are involved in various cellular processes, including cell proliferation and differentiation .
Result of Action
The action of LDN-57444 leads to several molecular and cellular effects. It increases the levels of ubiquitinated proteins and decreases proteasome activity . This can lead to the accumulation of misfolded or damaged proteins, inducing cellular stress . LDN-57444 also induces apoptotic cell death , which could be a result of the increased cellular stress and the disruption of normal cellular processes .
Propiedades
IUPAC Name |
[(Z)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3/b21-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQRFPHLZZPCCH-PGMHBOJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(acetoxyimino)-5-chloro-1-(2,5-dichlorobenzyl)indolin-2-one | |
CAS RN |
668467-91-2 | |
| Record name | 668467-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



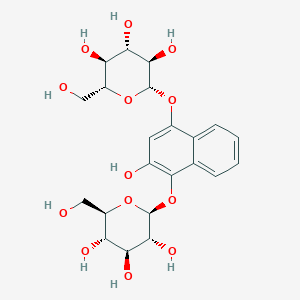
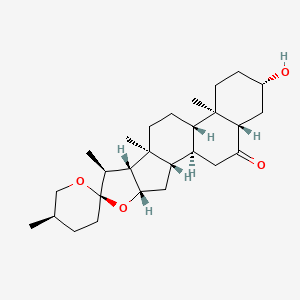
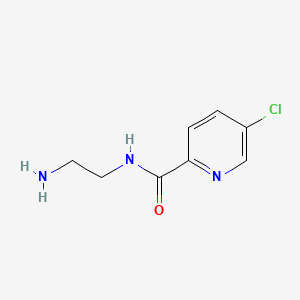
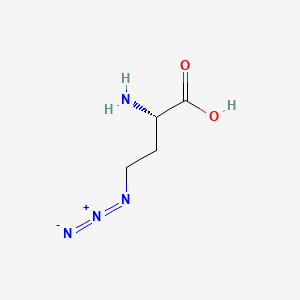
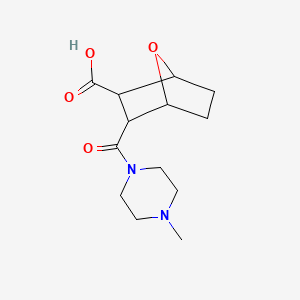

![(2S)-2-amino-5-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B1674605.png)
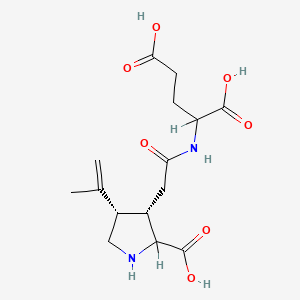

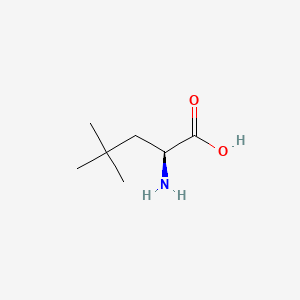
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)


![(E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1674616.png)